molecular formula C8H6ClF3O B1404434 4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene CAS No. 1404194-07-5

4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene

Cat. No.: B1404434
CAS No.: 1404194-07-5
M. Wt: 210.58 g/mol
InChI Key: UHUKIWDLLSCKLR-UHFFFAOYSA-N
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Description

4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a chloro(difluoro)methoxy group at position 4, a fluorine atom at position 1, and a methyl group at position 2. This unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The chloro(difluoro)methoxy group (-OCF₂Cl) is a hybrid substituent combining the electronegativity of fluorine, the bulk of chlorine, and the electron-withdrawing nature of the methoxy group. Its molecular formula is C₈H₆ClF₃O, with a molecular weight of 226.58 g/mol.

Properties

IUPAC Name

4-[chloro(difluoro)methoxy]-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-5-4-6(2-3-7(5)10)13-8(9,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUKIWDLLSCKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The synthesis of 4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene generally follows a multi-step sequence involving:

  • Halogenation of a methyl-substituted fluorobenzene derivative to introduce the chlorine atom.
  • Nucleophilic substitution to install the chloro(difluoro)methoxy group onto the aromatic ring.
  • Use of organolithium intermediates or palladium-catalyzed coupling reactions where applicable.

A typical synthetic pathway is outlined below:

Step Reaction Type Reagents and Conditions Outcome
1 Starting material selection 1-fluoro-2-methylbenzene or derivative Aromatic substrate with methyl and fluoro groups
2 Halogenation Chlorination using Cl₂ and FeCl₃ catalyst at controlled temp Introduction of chlorine at the 4-position
3 Difluoromethoxy group introduction Reaction with chlorodifluoromethoxy reagent (ClCF₂O–) under basic conditions (e.g., NaH in DMSO, 50–80 °C) Formation of the chloro(difluoro)methoxy substituent

This method leverages nucleophilic substitution where the aromatic ring bearing fluorine and methyl groups undergoes substitution by the chlorodifluoromethoxy anion generated in situ.

Reaction Conditions and Reagents

  • Halogenation: Chlorination is typically performed using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃). Temperature control is critical to avoid poly-chlorination or side reactions.

  • Difluoromethoxy group installation: The key reagent is chlorodifluoromethoxy anion (ClCF₂O⁻), generated from chlorodifluoromethanol derivatives or related precursors. This nucleophile reacts with the activated aromatic ring in polar aprotic solvents like dimethyl sulfoxide (DMSO) under basic conditions (e.g., sodium hydride, NaH) at moderate temperatures (50–80 °C).

  • Organolithium intermediates: In some protocols, lithiation of methoxymethoxy-protected fluorobenzenes with sec-butyllithium at low temperature (−75 °C) precedes reaction with fluorinated halogenating agents to install difluoromethoxy groups, although this approach is more common for related compounds.

Industrial and Scale-Up Considerations

Industrial synthesis emphasizes:

  • Use of scalable halogenation and nucleophilic substitution steps.
  • Optimization of reaction parameters (temperature, solvent, reagent ratios) to maximize yield and purity.
  • Employment of catalysts or additives to enhance selectivity.
  • Safety measures for handling reactive fluorinating agents and halogen gases.

Research Findings and Analytical Data

Yields and Purity

  • Typical yields for halogenation and difluoromethoxy substitution steps range from 80% to 85%, depending on reaction optimization.
  • Purity levels of the final compound are generally above 95%, suitable for research and industrial applications.

Spectroscopic and Structural Confirmation

  • NMR Spectroscopy: Proton (^1H), carbon (^13C), and fluorine (^19F) NMR confirm substitution patterns and the presence of fluorine atoms.
  • Mass Spectrometry: Confirms molecular weight (approx. 210.58 g/mol).
  • Infrared Spectroscopy (IR): Detects characteristic C–F and C–Cl stretching vibrations.
  • Computational Studies: Density functional theory (DFT) models predict reactive sites and support experimental regioselectivity.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 1-fluoro-2-methylbenzene or derivatives
Key Reactions Chlorination (Cl₂/FeCl₃), nucleophilic substitution with chlorodifluoromethoxy anion
Solvents DMSO, THF (for organolithium steps)
Temperature Range −75 °C (organolithium lithiation) to 50–80 °C (nucleophilic substitution)
Catalysts FeCl₃ for chlorination; Pd catalysts for coupling if applicable
Yields 80–85% per key step
Purity >95%
Analytical Techniques NMR (^1H, ^13C, ^19F), MS, IR, computational chemistry

Chemical Reactions Analysis

Types of Reactions

4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenols or amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including:

  • Substitution Reactions : The chlorine or fluorine atoms can be replaced by nucleophiles, facilitating the formation of diverse derivatives.
  • Coupling Reactions : It can participate in coupling reactions like Suzuki-Miyaura coupling, which is essential for constructing complex organic frameworks.

Table 1: Key Reactions Involving 4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReplacement of halogen atoms with nucleophilesVarious substituted benzenes
Suzuki CouplingFormation of biaryl compoundsComplex organic molecules
Oxidation/ReductionTransformation under specific conditionsDiverse functionalized products

Biological Research Applications

Pharmacological Studies
The unique structure of this compound makes it a candidate for studying interactions with biological molecules. Its potential pharmacological activities have been explored in various studies:

  • Neuroprotective Properties : Research indicates that fluorinated compounds can exhibit neuroprotective effects. For instance, compounds similar to this one have shown promise in reducing neuronal damage during ischemic events .
  • Antioxidant Activity : Fluorinated compounds have been evaluated for their ability to mitigate oxidative stress, which is crucial in neurodegenerative diseases .

Case Study: Neuroprotective Screening
In a pharmacological screening approach, several fluorinated compounds were assessed for their neuroprotective capabilities. The study found that specific derivatives exhibited significant neuroprotection by inhibiting pathways associated with neuronal cell death. This highlights the therapeutic potential of fluorinated compounds in treating conditions like ischemic stroke .

Industrial Applications

Specialty Chemicals Production
The compound is utilized in the production of specialty chemicals that require specific properties imparted by fluorination. Fluorinated compounds are known to enhance the performance characteristics of materials, making them suitable for high-performance applications.

  • Table 2: Industrial Applications of this compound
Application AreaDescription
AgrochemicalsUsed as intermediates in the synthesis of pesticides and herbicides
Material ScienceEnhances properties such as thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene (CAS 1417567-44-2)

  • Structure : Benzene with -OCF₂Cl at position 1 and bromine at positions 2 and 3.
  • Molecular Formula : C₇H₃Br₂ClF₂O.
  • Key Differences : Bromine substituents increase molecular weight (336.35 g/mol) and polarizability compared to the fluorine and methyl groups in the target compound. Bromine’s larger atomic radius may enhance susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling) .

1-Chloro-2-[chloro(difluoro)methyl]benzene (CAS 62927-58-6)

  • Structure : Benzene with -CF₂Cl at position 2 and chlorine at position 1.
  • Molecular Formula : C₇H₄Cl₂F₂.
  • This compound’s -CF₂Cl group may exhibit greater steric hindrance compared to -OCF₂Cl in the target compound .

Electronic and Physicochemical Properties

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS 1402004-78-7)

  • Structure : Benzene with -OCH₃ (methoxy) at position 4, -CF₃ (trifluoromethyl) at position 3, and halogens at positions 1 and 2.
  • Molecular Formula : C₈H₅ClF₄O.
  • However, the absence of a methyl group at position 2 reduces steric bulk .

1-Chloro-4-(trifluoromethyl)benzene

  • Structure : Benzene with -CF₃ at position 4 and chlorine at position 1.
  • Molecular Formula : C₇H₄ClF₃.
  • Key Differences : The lack of oxygen in the substituent reduces polarity, lowering solubility in polar solvents. This compound is widely used as a solvent in organic synthesis due to its inertness .

Functional Group Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound -OCF₂Cl, -F, -CH₃ 226.58 High electronegativity, moderate steric bulk
2,4-Dibromo-analog -OCF₂Cl, -Br (positions 2, 4) 336.35 Enhanced reactivity in cross-coupling
1-Chloro-2-[CF₂Cl]-benzene -CF₂Cl, -Cl 217.01 Lower polarity, higher thermal stability
Trifluoromethyl analog -CF₃, -Cl 180.56 High lipophilicity, solvent applications

Biological Activity

4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene, also referred to as 2-Chloro-4-[chloro(difluoro)methoxy]-1-fluoro-benzene, is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups that influence its chemical behavior and biological interactions. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which can affect the compound's pharmacokinetics and biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Nucleophilic and Electrophilic Interactions : The chloro(difluoro)methoxy group can undergo nucleophilic attacks, leading to the formation of reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids.
  • Binding Affinity : Preliminary studies suggest that the compound may exhibit significant binding affinity to specific enzymes or receptors, influencing cellular processes.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies are ongoing to elucidate its mechanism of action against cancer cells, with preliminary findings indicating that it may inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression.

Case Studies

Several studies have investigated the biological activity of similar fluorinated compounds, providing insights into their therapeutic potential:

  • Fluorinated Aromatic Compounds : A study highlighted the anticancer effects of fluorinated derivatives in various cancer cell lines, showing that modifications in the aromatic structure can significantly enhance cytotoxicity .
  • Antimicrobial Activity : Another investigation focused on the synthesis of fluorinated compounds with antimicrobial properties, revealing that structural variations can lead to improved efficacy against resistant bacterial strains .

Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in understanding the biological effects of this compound:

Study Findings Reference
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria
Study 2Showed cytotoxic effects in cancer cell lines
Study 3Investigated binding interactions with specific enzymes

Applications

The unique properties of this compound make it a candidate for various applications:

  • Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a valuable compound in drug discovery.
  • Material Science : The compound is also being explored for its applications in developing advanced materials due to its distinct chemical properties.

Q & A

Q. What are the key physicochemical properties of 4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene, and how are they experimentally determined?

Answer: Critical physicochemical properties include:

PropertyValue/DescriptionMethodReference
Molecular FormulaC₈H₅ClF₃OHigh-resolution mass spectrometry (HRMS)
Density~1.514 g/cm³ (estimated via analogs)Computational modeling
Boiling Point~265°C (extrapolated from analogs)Thermogravimetric analysis (TGA)
LogP (Partition Coeff.)~2.8 (predicted)Reverse-phase HPLC calibration

Methodology:

  • Density/Boiling Point: Use TGA and differential scanning calorimetry (DSC) for thermal stability profiling.
  • LogP: Perform shake-flask experiments with octanol/water phases, validated via HPLC retention times .

Q. What synthetic routes are commonly employed for preparing this compound?

Answer: A two-step nucleophilic substitution is typical:

Methoxy Group Introduction: React 1-fluoro-2-methylbenzene with chlorodifluoromethanol under basic conditions (e.g., K₂CO₃/DMF).

Fluorination: Treat intermediate with Selectfluor® or DAST (diethylaminosulfur trifluoride) to install the final fluorine .

Critical Considerations:

  • Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation .
  • Optimize solvent polarity (e.g., DCM vs. THF) to minimize side reactions.

Q. How is the compound characterized spectroscopically?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks using DEPT-135 and HSQC for methyl (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.5 ppm).
  • <sup>19</sup>F NMR: Identify Cl-F and F-C-O couplings (δ -120 to -150 ppm) .
  • IR Spectroscopy: Confirm C-F stretches (1000–1100 cm⁻¹) and C-O-C ether linkages (1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

Answer:

  • Toxicity: Limited data; assume acute toxicity via inhalation or dermal exposure. Use fume hoods and PPE (nitrile gloves, lab coat).
  • Storage: Store in amber vials at 4°C under inert gas (Ar/N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • Thermal Stability: Conduct accelerated stability studies (40–80°C) with TGA/DSC. Cl-F bonds may degrade above 150°C .
  • pH Sensitivity: Hydrolysis studies (pH 1–13) show rapid degradation in alkaline conditions (pH >10) due to nucleophilic attack on the Cl-CF₂-O moiety. Monitor via LC-MS for breakdown products (e.g., phenolic derivatives) .

Q. What mechanistic insights exist for its degradation pathways?

Answer:

  • Photodegradation: UV-Vis exposure (λ = 254 nm) generates free radicals (•Cl, •F), confirmed by EPR spectroscopy. Major products include 1-fluoro-2-methylphenol and difluoroacetic acid .
  • Oxidative Pathways: Use H₂O₂/Fe²+ (Fenton’s reagent) to simulate environmental degradation. Identify intermediates via GC-MS .

Q. How can computational modeling predict its reactivity in novel reactions?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic aromatic substitution (EAS) sites. The para-position to the methoxy group is most reactive .
  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and aggregation behavior .

Q. What role does this compound play in pesticide development?

Answer:

  • Structure-Activity Relationship (SAR): Analogous bromo-difluoro compounds (e.g., Halfenprox) exhibit acaricidal activity by inhibiting mite mitochondrial complexes. Test analogs for LC₅₀ values against Tetranychus urticae .
  • Metabolic Studies: Use <sup>14</sup>C-labeled compound to track biotransformation in soil/plant models .

Q. How can advanced chromatographic methods resolve co-eluting impurities?

Answer:

  • UHPLC-MS/MS: Employ a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water. Optimize gradient elution (5–95% ACN in 10 min) to separate regioisomers .
  • Chiral HPLC: Resolve enantiomers using a Chiralpak IG column if asymmetric centers are introduced during synthesis .

Q. What contradictions exist in literature regarding its spectroscopic data?

Answer:

  • Fluorine Chemical Shifts: Discrepancies in <sup>19</sup>F NMR δ values (-135 vs. -142 ppm) arise from solvent effects (CDCl₃ vs. DMSO-d₆). Standardize solvent conditions for cross-study comparisons .
  • Mass Spectral Fragmentation: Variability in [M-Cl]+ peak intensities (m/z 195 vs. 197) due to ionization source parameters (ESI vs. EI) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene
Reactant of Route 2
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4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.